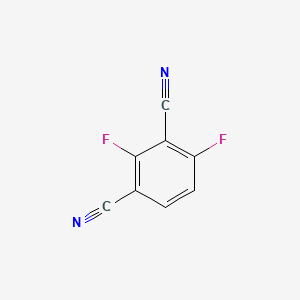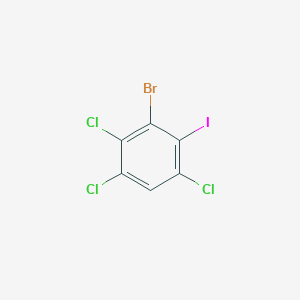
2-Bromo-3,4-6-trichloroiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-6-trichloroiodobenzene is a polysubstituted benzene derivative with the molecular formula C6HBrCl3I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-6-trichloroiodobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This is followed by chlorination using chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3). Finally, iodination is carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,4-6-trichloroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromo-3,4-6-trichloroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-6-trichloroiodobenzene involves its interaction with various molecular targets through its halogen atoms. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloroiodobenzene
- 2,4,6-Trichloroiodobenzene
- 2-Bromo-3,4-dichloroiodobenzene
Uniqueness
2-Bromo-3,4-6-trichloroiodobenzene is unique due to the specific arrangement and combination of bromine, chlorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C6HBrCl3I |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
3-bromo-1,2,5-trichloro-4-iodobenzene |
InChI |
InChI=1S/C6HBrCl3I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H |
Clé InChI |
LRBZRQDUZQLBJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)I)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
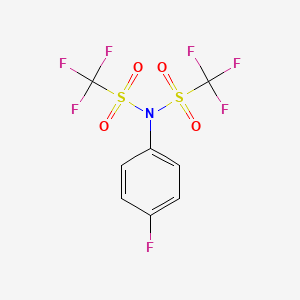

![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
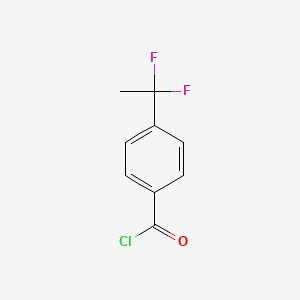
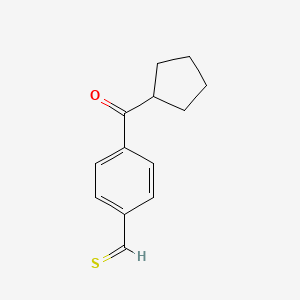

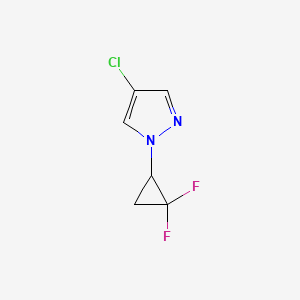
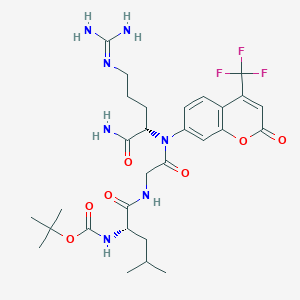
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
